Millepachine

Beschreibung

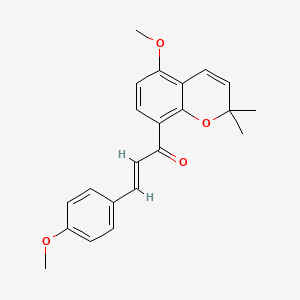

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-1-(5-methoxy-2,2-dimethylchromen-8-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O4/c1-22(2)14-13-18-20(25-4)12-10-17(21(18)26-22)19(23)11-7-15-5-8-16(24-3)9-6-15/h5-14H,1-4H3/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUOKKIDYHPTAZ-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(C=CC(=C2O1)C(=O)C=CC3=CC=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC2=C(C=CC(=C2O1)C(=O)/C=C/C3=CC=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Millepachine: An In-depth Technical Guide to its Origin and Natural Source

For Researchers, Scientists, and Drug Development Professionals

Abstract

Millepachine, a naturally occurring chalcone, has garnered significant interest within the scientific community due to its potent anti-tumor properties.[1][2] This technical guide provides a comprehensive overview of the origin and natural source of this compound, intended for researchers, scientists, and professionals in drug development. The document details its isolation from Millettia pachycarpa Benth, outlines the general biosynthetic pathway of chalcones, and presents available data on its characterization.

Introduction

This compound is a bioactive chalcone first isolated from the seeds of the plant Millettia pachycarpa Benth, a member of the Leguminosae family.[3][4] This compound has demonstrated significant cytotoxic and apoptotic effects against various cancer cell lines, making it a promising lead compound for the development of novel anticancer therapeutics.[2] Understanding its natural source, biosynthesis, and methods for its isolation and characterization is crucial for advancing research and development efforts.

Natural Source and Origin

The sole identified natural source of this compound is the plant Millettia pachycarpa Benth.[3] This climbing shrub is found in Southeast Asia and has been utilized in traditional Chinese medicine.[5] this compound is specifically extracted from the seeds of this plant.[5]

Table 1: Quantitative Data on this compound Source

| Parameter | Value | Reference |

| Plant Species | Millettia pachycarpa Benth | [3] |

| Plant Part | Seeds | [5] |

| Yield | Data not available in the reviewed literature. |

Biosynthesis

The precise biosynthetic pathway of this compound has not been fully elucidated. However, as a chalcone, its formation follows the general phenylpropanoid pathway. Chalcones are synthesized in plants by the enzyme chalcone synthase. This enzyme catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form the characteristic chalcone scaffold.

This compound is a prenylated chalcone, indicating an additional biosynthetic step involving the attachment of a prenyl group to the chalcone backbone. This reaction is typically catalyzed by a prenyltransferase enzyme, which utilizes dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. The specific prenyltransferase involved in this compound biosynthesis in Millettia pachycarpa has yet to be identified.

Experimental Protocols

Isolation and Purification of this compound

While a definitive, standardized protocol for the isolation of this compound is not available, the following is a generalized procedure based on methods reported for the isolation of chalcones and other constituents from Millettia pachycarpa seeds.

-

Extraction: The dried and powdered seeds of Millettia pachycarpa are extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature. The extraction is typically performed multiple times to ensure maximum yield. The resulting extracts are then combined and concentrated under reduced pressure to obtain a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The majority of chalcones, including this compound, are expected to be present in the ethyl acetate fraction.

-

Chromatographic Purification: The ethyl acetate fraction is subjected to repeated column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate, is employed to separate the different components. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

-

Final Purification: The fractions containing this compound are further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Characterization

The structure of this compound is elucidated using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for this compound (Compound 10) from Millettia pachycarpa [6]

| Position | ¹H NMR (δH) | ¹³C NMR (δC) | HMBC (H→C) |

| 1' | 121.9 | ||

| 2' | 158.3 | ||

| 3' | 110.4 | ||

| 4' | 153.6 | ||

| 5' | 6.52 (d, 8.8) | 103.4 | C-4', C-3', C-1' |

| 6' | 7.71 (d, 8.8) | 131.7 | C-5', C-4', C-2', C=O |

| 4'-OCH₃ | 3.82 (s) | 55.7 | C-4' |

| α | 7.82 (d, 15.6) | 126.9 | C-β, C=O, C-2', C-6', C-1'' |

| β | 7.74 (d, 15.6) | 144.3 | C-α, C=O, C-1'', C-2'', C-6'' |

| C=O | 192.5 | ||

| 1'' | 128.0 | ||

| 2'' | 7.58 (d, 8.8) | 130.5 | C-4'', C-6'', C-β |

| 3'' | 6.95 (d, 8.8) | 114.4 | C-1'', C-5'' |

| 4'' | 161.7 | ||

| 5'' | 6.95 (d, 8.8) | 114.4 | C-1'', C-3'' |

| 6'' | 7.58 (d, 8.8) | 130.5 | C-4'', C-2'', C-β |

| 4''-OCH₃ | 3.87 (s) | 55.5 | C-4'' |

| 2 | 78.0 | ||

| 3 | 5.64 (d, 10.0) | 128.5 | C-2, C-4, C-3-CH₃ |

| 4 | 6.70 (d, 10.0) | 122.9 | C-2, C-4a, C-5 |

| 4a | 113.8 | ||

| 5 | 158.0 | ||

| 6 | 6.37 (d, 8.4) | 106.3 | C-5, C-7, C-8, C-4a |

| 7 | 158.6 | ||

| 8 | 7.81 (d, 8.4) | 130.1 | C-6, C-8a, C-7, C=O |

| 8a | 112.5 | ||

| 2-C(CH₃)₂ | 1.51 (s) | 28.5 | C-2, C-3 |

Note: The data presented is for a new chalcone (compound 10) isolated from Millettia pachycarpa, which is consistent with the structure of this compound.[6]

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound.

Conclusion

This compound is a promising natural product with significant therapeutic potential, originating from the seeds of Millettia pachycarpa. While the general biosynthetic and isolation principles are understood, further research is required to elucidate the specific enzymatic steps in its biosynthesis and to develop a standardized, high-yield isolation protocol. The detailed characterization data provides a solid foundation for its identification and for quality control in future drug development endeavors. The lack of reported yield data highlights an area for future investigation to assess the feasibility of its large-scale extraction from natural sources.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cytotoxic and apoptotic effects of constituents from Millettia pachycarpa Benth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The compound this compound and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Indole-Containing Hybrids Derived from this compound: Synthesis, Biological Evaluation and Antitumor Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Millepachine: A Potent Inhibitor of Tubulin Polymerization at the Colchicine Binding Site

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of millepachine and its derivatives as a promising class of tubulin polymerization inhibitors. This compound, a natural chalcone-type small molecule, has demonstrated significant anticancer activity by targeting the microtubule cytoskeleton, a critical component in cell division. This document details the mechanism of action, quantitative efficacy, experimental protocols, and the signaling cascade initiated by this compound's interaction with tubulin.

Core Mechanism of Action

This compound and its synthetic derivatives exert their potent antimitotic effects by directly interfering with microtubule dynamics. Microtubules, polymers of α- and β-tubulin heterodimers, are essential for the formation of the mitotic spindle during cell division.[1] Inhibitors of tubulin polymerization can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[2][3]

Biochemical and cellular experiments have revealed that this compound and its derivatives (MDs), such as SKLB028 and SKLB050, directly and irreversibly bind to β-tubulin.[2] X-ray crystallography studies have precisely mapped the binding location to the colchicine-binding site at the intradimer interface of tubulin.[2] This binding is analogous to that of colchicine, a well-known tubulin polymerization inhibitor.[4] Interestingly, while free this compound exists in an s-cis conformation, it adopts an s-trans conformation upon binding to the colchicine site in tubulin.[2] This conformational shift is believed to be crucial for its inhibitory activity.[2] The irreversible nature of this binding may offer an advantage in overcoming certain forms of multidrug resistance in cancer cells.[1]

Quantitative Data on Inhibitory Activity

The antiproliferative and tubulin polymerization inhibitory activities of this compound and its derivatives have been quantified in various studies. The following tables summarize the key data, including IC50 values against different cancer cell lines and for tubulin polymerization.

Table 1: Antiproliferative Activity of this compound and Its Derivatives

| Compound | Cell Line | IC50 (nM) | Reference |

| This compound (MIL) | HepG2 | 1510 | [5][6] |

| Derivative 8 | HepG2 | 8 | [3][7] |

| Derivative 8 | A375 | 22 | [3] |

| Derivative 8 | K562 | 18 | [3] |

| Derivative 9e | Various | 150-620 | [8] |

| Derivative 5i | Various | 18-45 | [9] |

| Derivative 9m | Various | 850-3090 | [10] |

| SKLB028 | Various | Low nanomolar | [1] |

| SKLB050 | Various | Low nanomolar | [1] |

Table 2: Tubulin Polymerization Inhibition

| Compound | IC50 (µM) | Reference |

| Derivative 5i | 1.491 ± 0.23 | [9] |

| Colchicine | 3.01 ± 0.12 | [9] |

Signaling Pathway and Cellular Consequences

The interaction of this compound with tubulin initiates a cascade of cellular events that culminate in apoptotic cell death. The primary event is the inhibition of tubulin polymerization, which disrupts the formation and function of the mitotic spindle. This leads to an arrest of the cell cycle in the G2/M phase. Prolonged mitotic arrest activates the spindle assembly checkpoint, which in turn can trigger the intrinsic apoptotic pathway. This is often characterized by the activation of caspases, such as caspase-3 and caspase-9, an increased Bax/Bcl-2 ratio, and the release of cytochrome c from the mitochondria.[5][10]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound and its derivatives as tubulin polymerization inhibitors.

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance or fluorescence.

Typical Protocol:

-

Reagents: Purified tubulin (e.g., from porcine brain), GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA), test compound (this compound or derivative), and a fluorescent reporter (e.g., DAPI) for fluorescence-based assays.[11]

-

Procedure:

-

Thaw tubulin and other reagents on ice.[12]

-

Prepare a reaction mixture containing tubulin (e.g., 2-4 mg/mL), GTP (e.g., 1 mM), and polymerization buffer.[11][13]

-

Add the test compound at various concentrations to the wells of a 96-well plate.[14]

-

Add the tubulin reaction mixture to the wells.

-

Incubate the plate in a microplate reader pre-warmed to 37°C.[14]

-

Monitor the change in absorbance at 340 nm or fluorescence (e.g., excitation 360 nm, emission 430 nm) over time (e.g., 60-90 minutes) in kinetic mode.[13][15]

-

-

Data Analysis: The rate of polymerization and the maximum polymer mass are determined from the kinetic curves. The IC50 value for polymerization inhibition is calculated by plotting the percentage of inhibition against the compound concentration.

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Typical Protocol:

-

Cell Culture: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or its derivatives for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours at 37°C to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.

This technique is used to visualize the effects of a compound on the microtubule network within cells.

Principle: Cells are fixed and permeabilized, and then the microtubules are labeled with a specific primary antibody against α- or β-tubulin. A secondary antibody conjugated to a fluorescent dye is then used to detect the primary antibody, allowing visualization by fluorescence microscopy.

Typical Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat them with the test compound (e.g., this compound) for a specified time.[1]

-

Fixation: Fix the cells with a suitable fixative (e.g., 4% formaldehyde) to preserve the cellular structures.[11]

-

Permeabilization: Permeabilize the cell membranes (e.g., with Triton X-100 or a commercial permeabilization buffer) to allow antibodies to enter the cells.[11]

-

Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin).

-

Antibody Incubation: Incubate the cells with a primary antibody against tubulin, followed by incubation with a fluorescently labeled secondary antibody.

-

Mounting and Imaging: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence or confocal microscope. Cells treated with this compound are expected to show a disrupted microtubule network compared to untreated cells.[1]

This method is used to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M).

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide). The fluorescence intensity of individual cells is then measured by a flow cytometer. Since cells in the G2 and M phases have twice the DNA content of cells in the G1 phase, they will exhibit twice the fluorescence intensity.

Typical Protocol:

-

Cell Culture and Treatment: Treat cells with this compound or its derivatives for a specified time.

-

Harvesting and Fixation: Harvest the cells and fix them in a fixative such as cold 70% ethanol to permeabilize the cells and preserve their DNA content.

-

Staining: Stain the cells with a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: The resulting DNA content histogram is analyzed to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of an antimitotic agent.[5]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a compound like this compound as a tubulin polymerization inhibitor.

References

- 1. The compound this compound and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The compound this compound and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a novel chalcone, induces G2/M arrest by inhibiting CDK1 activity and causing apoptosis via ROS-mitochondrial apoptotic pathway in human hepatocarcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Synthesis and biological evaluation of novel this compound derivatives as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of this compound derivatives as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, in vitro and in vivo evaluation of new hybrids of this compound and phenstatin as potent tubulin polymerization inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and biological evaluation of novel this compound derivative containing aminophosphonate ester species as novel anti-tubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 15. Tubulin polymerization kinetics assay [bio-protocol.org]

Unveiling the Bioactive Potential: A Technical Guide to Chalcones from Millettia pachycarpa

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted biological activities of chalcones isolated from Millettia pachycarpa, a plant with a rich history in traditional medicine. This document provides a comprehensive overview of the cytotoxic and anti-inflammatory properties of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to support further research and drug development initiatives.

Introduction to Chalcones from Millettia pachycarpa

Millettia pachycarpa Benth, a member of the Fabaceae family, is a significant source of various flavonoids, including a diverse array of chalcones. These open-chain flavonoids, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, have garnered considerable scientific interest due to their broad spectrum of pharmacological activities[1][2]. Research has demonstrated that chalcones derived from this plant exhibit potent cytotoxic effects against various cancer cell lines and possess significant anti-inflammatory properties[3][4]. This guide focuses on the key bioactive chalcones identified from M. pachycarpa and the scientific evidence supporting their therapeutic potential.

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of chalcones and other flavonoids isolated from Millettia pachycarpa.

Table 1: Cytotoxic Activity of Compounds from Millettia pachycarpa

| Compound | Cell Line | IC50 (µM) | Reference |

| A novel chalcone (10) | HeLa | Potent at 2µM | [5] |

| Euchrenone b10 (15) | A549 (Lung Cancer) | 40.3 | [6] |

| SW480 (Colorectal Cancer) | 39.1 | [6] | |

| K562 (Leukemic) | 15.1 | [6] | |

| (+)-(6aR,12aR)-Millettiapachycarpin (3) | A549 (Lung Cancer) | 81.0 | [6] |

| SW480 (Colorectal Cancer) | 60.8 | [6] | |

| K562 (Leukemic) | 25.8 | [6] | |

| 3-hydroxy-4-methoxylonchocarpin (1) | 7860, A549, A2780, Hela, K562, LL/2, B16 | Moderately active | [7] |

| 4-methoxylonchocarpin (2) | 7860, A549, A2780, Hela, K562, LL/2, B16 | Moderately active | [7] |

| Isobavachromene (3) | 7860, A549, A2780, Hela, K562, LL/2, B16 | Moderately active | [7] |

| Dorspoinsettifolin (4) | 7860, A549, A2780, Hela, K562, LL/2, B16 | Moderately active | [7] |

Table 2: Anti-inflammatory Activity of Compounds from Millettia pachycarpa

| Compound | Assay | Cell Line | Activity | Reference |

| 4-hydroxylonchocarpin (6) | Nitric Oxide (NO) Production Inhibition | RAW264.7 | Potent inhibition | [4] |

| 4-hydroxylonchocarpin (6) | iNOS Protein Expression Inhibition | RAW264.7 | Significant inhibition | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2, A549) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test chalcones in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin). Incubate for 24-72 hours.

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Apoptosis Detection: Annexin V-FITC/PI Staining and Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells (e.g., HeLa) in 6-well plates and treat with the test chalcone at various concentrations for a specified period (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are positive for both stains.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Protocol:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS. Seed the cells in a 96-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test chalcone for 1-2 hours. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

-

Griess Reaction: Collect 50-100 µL of the culture supernatant from each well. Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.

-

Absorbance Measurement: Incubate for 10-15 minutes at room temperature. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve of sodium nitrite.

iNOS Protein Expression: Western Blotting

This technique is used to detect and quantify the expression of inducible nitric oxide synthase (iNOS).

Protocol:

-

Cell Lysis: After treatment with the chalcone and LPS as described above, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. Use a loading control, such as β-actin or GAPDH, to normalize the results.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with the biological activities of chalcones from Millettia pachycarpa.

Signaling Pathways

Caption: Chalcone-induced apoptosis signaling pathways.

Caption: LPS-induced iNOS expression and inhibition by chalcones.

Experimental Workflows

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The chalcones isolated from Millettia pachycarpa have demonstrated significant potential as cytotoxic and anti-inflammatory agents. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate these promising natural products. Future research should focus on elucidating the precise molecular targets of these chalcones, exploring their in vivo efficacy and safety profiles, and conducting structure-activity relationship (SAR) studies to optimize their therapeutic properties. The development of novel analogs based on these natural scaffolds could lead to the discovery of new and effective drugs for the treatment of cancer and inflammatory diseases.

References

- 1. Synthesis, cytotoxicity, anti-inflammatory, anti-metastatic and anti-oxidant activities of novel chalcones incorporating 2-phenoxy-N-arylacetamide and thiophene moieties: induction of apoptosis in MCF7 and HEP2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway [frontiersin.org]

- 5. Cytotoxic and apoptotic effects of constituents from Millettia pachycarpa Benth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antidiabetic and Cytotoxic Activities of Rotenoids and Isoflavonoids Isolated from Millettia pachycarpa Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new prenylated chalcone from the seeds of Millettia pachycarpa [agris.fao.org]

Early-Stage Research on Millepachine's Therapeutic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research into the therapeutic potential of Millepachine, a novel chalcone compound. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the compound's mechanism of action through signaling pathway diagrams.

Introduction

This compound, a natural chalcone initially isolated from the seeds of Millettia pachycarpa, has emerged as a promising candidate in anticancer research.[1][2] Its unique 2,2-dimethylbenzopyran pattern contributes to its structural originality and enhances its lipophilicity, likely facilitating efficient membrane penetration. Preclinical studies have demonstrated its potential to treat various malignancies, including ovarian, hepatocellular, breast, liver, colon, cervical, prostate, and stomach cancers, as well as gliomas.[3] This guide focuses on the core findings of these early-stage investigations.

Quantitative Data Summary

The anti-proliferative activity of this compound and its derivatives has been quantified across various cancer cell lines. The following tables summarize the key findings from in vitro and in vivo studies.

Table 1: In Vitro Anti-Proliferative Activity of this compound and its Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound (MIL) | HepG2 | Hepatocellular Carcinoma | 1.51 | [1] |

| Derivative 14b | A549 | Lung Cancer | 0.022 | [2] |

| Derivative 14b | HCT116 | Colon Cancer | 0.035 | [2] |

| Derivative 14b | MCF-7 | Breast Cancer | 0.074 | [2] |

| Derivative 14b | HeLa | Cervical Cancer | 0.046 | [2] |

| Derivative 14b | U87 | Glioblastoma | 0.058 | [2] |

| Derivative 23 | MCF-7 | Breast Cancer | 0.49 | |

| Derivative 23 | HCT-15 | Colon Cancer | 0.23 |

Table 2: In Vivo Antitumor Efficacy of this compound

| Treatment | Animal Model | Tumor Inhibition (%) | Notes | Reference |

| This compound (20mg/kg i.v.) | HepG2 tumor-bearing mice | >65 | No cardiac damage observed. | [1][4] |

| Doxorubicin (5mg/kg i.v.) | HepG2 tumor-bearing mice | 47.57 | Significant cardiac damage observed. | [1][4] |

Mechanism of Action

Early research has elucidated a multi-faceted mechanism of action for this compound, primarily centered on the disruption of microtubule dynamics and the induction of programmed cell death (apoptosis).

Inhibition of Tubulin Polymerization

This compound and its derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division.[3][5] These compounds bind to the colchicine-binding site on β-tubulin.[6][7] This interaction is irreversible and disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to mitotic arrest.[6][7] The binding mode is similar to that of colchicine, and it has been suggested that the s-trans conformation of this compound in the binding site is the more active form.[6][7]

Induction of G2/M Cell Cycle Arrest

By disrupting microtubule formation, this compound induces cell cycle arrest at the G2/M phase.[1][3] This arrest is associated with the inhibition of cyclin-dependent kinase 1 (CDK1) activity.[1][8] Mechanistically, this compound leads to a decrease in cell division cycle 2 (cdc2) synthesis, an accumulation of phosphorylated-Thr14, and a decrease in phosphorylation at Thr161 of cdc2.[1] This is accompanied by the downregulation of cdc25C and the upregulation of checkpoint kinase 2 (Chk2) in response to DNA damage.[1][8]

Apoptosis via the ROS-Mitochondrial Pathway

This compound has been shown to induce apoptosis through the generation of reactive oxygen species (ROS).[1][2] The accumulation of ROS leads to mitochondrial membrane potential collapse and the release of cytochrome c into the cytosol.[1][2][8] Cytosolic cytochrome c then activates caspase-9 and subsequently caspase-3, leading to the execution of apoptosis.[1][8] This process is also associated with an increased Bax/Bcl-2 ratio.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the early-stage research of this compound.

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HepG2, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on the cell cycle distribution.

Materials:

-

Cancer cell lines

-

This compound

-

PBS (Phosphate-Buffered Saline)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with various concentrations of this compound for 24-48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of proteins involved in the apoptotic pathway.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-9, anti-Bax, anti-Bcl-2, anti-Cytochrome c, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells and determine protein concentration using a protein assay kit.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use β-actin as a loading control to normalize protein expression.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the antitumor activity of this compound in a mouse model.

Materials:

-

Athymic nude mice (4-6 weeks old)

-

Cancer cells (e.g., HepG2)

-

Matrigel (optional)

-

This compound formulation for injection

-

Vehicle control

-

Calipers

-

Animal balance

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomly assign the mice to treatment and control groups.

-

Administer this compound (e.g., intravenously) and the vehicle control to the respective groups according to the desired dosing schedule.

-

Measure the tumor volume and body weight of the mice every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

-

Calculate the tumor growth inhibition percentage.

Conclusion

The early-stage research on this compound has revealed its significant potential as a multi-targeted anticancer agent. Its ability to inhibit tubulin polymerization, induce G2/M cell cycle arrest, and trigger apoptosis through the ROS-mitochondrial pathway provides a strong rationale for its further development. The quantitative data from both in vitro and in vivo studies are promising, particularly its efficacy in a hepatocarcinoma xenograft model with a favorable safety profile compared to doxorubicin.[1][4] Future research should focus on optimizing the structure of this compound to enhance its potency and pharmacokinetic properties, as demonstrated by the promising activity of its derivatives.[2] Clinical investigations are warranted to translate these preclinical findings into viable cancer therapies.[3]

References

- 1. Tubulin polymerization kinetics assay [bio-protocol.org]

- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 3. Apoptosis western blot guide | Abcam [abcam.com]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 6. researchhub.com [researchhub.com]

- 7. MTT assay overview | Abcam [abcam.com]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

Millepachine's Impact on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Millepachine, a novel chalcone compound, on cell cycle progression in cancer cells. The information presented herein is a synthesis of peer-reviewed research, focusing on the molecular mechanisms, quantitative effects, and the experimental protocols used to elucidate its activity.

Core Mechanism of Action

This compound exerts its primary anti-cancer effects by inducing a robust G2/M phase cell cycle arrest and subsequently promoting apoptosis.[1][2][3] This is achieved through a multi-pronged mechanism that involves the inhibition of key cell cycle regulators and the induction of cellular stress pathways. A significant body of research has identified Cyclin-Dependent Kinase 1 (CDK1) and tubulin as primary molecular targets of this compound.[1][4][5]

Quantitative Data on this compound's Efficacy

The anti-proliferative and cell cycle-modulating effects of this compound have been quantified in various cancer cell lines, most notably in human hepatocarcinoma cells.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Assay Type | Endpoint | Value (µM) | Reference |

| HepG2 | MTT Assay | IC50 | 1.51 | [1][3][6][7] |

Table 2: Effect of this compound on Cell Cycle Distribution in SK-HEP-1 Cells

| Treatment Concentration (µM) | Percentage of Cells in G2 Phase (%) | P-value vs. Control | Reference |

| 0 (Control) | 18.7 | - | [6] |

| 1.25 | 33.5 | Not Specified | [6] |

| 2.5 | 49.6 | < 0.01 | [6] |

| 5.0 | 70.1 | < 0.01 | [6] |

Signaling Pathways Modulated by this compound

This compound initiates a cascade of signaling events that culminate in G2/M arrest and apoptosis. The induction of reactive oxygen species (ROS) and DNA damage appear to be upstream events.[1][3] This leads to the activation of Checkpoint Kinase 2 (Chk2), which in turn inhibits the activity of Cdc25C, a phosphatase responsible for activating CDK1.[3] The inhibition of CDK1 activity is a central node in this compound's mechanism, leading to the G2/M arrest.[1][3][8] Furthermore, this compound's interaction with tubulin disrupts microtubule dynamics, which also contributes to the mitotic arrest.[2][4][5] The sustained cell cycle arrest and cellular damage ultimately trigger the mitochondrial apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio, cytochrome c release, and activation of caspases 9 and 3.[1][3]

Caption: this compound's signaling pathway leading to G2/M arrest and apoptosis.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol is for the analysis of cell cycle distribution using propidium iodide (PI) staining.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with varying concentrations of this compound for 24 hours.

-

Harvesting: Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Incubation: Incubate the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the samples on a flow cytometer. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Western Blotting for Cell Cycle Regulatory Proteins

This protocol outlines the procedure for detecting changes in the expression and phosphorylation status of proteins such as CDK1, cdc2, and Cdc25C.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cdc2, anti-phospho-cdc2, anti-Cdc25C, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Visualize protein bands using an ECL substrate and an imaging system.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin.

Materials:

-

Purified tubulin (>99%)

-

PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9)

-

GTP (1 mM final concentration)

-

Glycerol

-

Spectrophotometer with temperature control

Procedure:

-

Preparation: Resuspend purified tubulin in PEM buffer with glycerol on ice.

-

Incubation: Pre-incubate the tubulin solution with this compound or a vehicle control on ice.

-

Initiation: Add GTP to a final concentration of 1 mM.

-

Measurement: Transfer the reaction mixture to a pre-warmed 37°C cuvette in a spectrophotometer.

-

Data Acquisition: Monitor the change in absorbance at 340 nm every minute for 30-60 minutes. An increase in absorbance indicates tubulin polymerization.

Conclusion

This compound is a promising anti-cancer agent that effectively halts cell cycle progression at the G2/M phase. Its dual mechanism of inhibiting CDK1 activity and disrupting microtubule polymerization provides a robust strategy for targeting proliferating cancer cells. The induction of ROS-mediated apoptosis further enhances its therapeutic potential. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and its derivatives as novel cancer therapeutics.

References

- 1. The compound this compound and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cdc25 Phosphatases Are Required for Timely Assembly of CDK1-Cyclin B at the G2/M Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. cancer.wisc.edu [cancer.wisc.edu]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

Millepachine: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of Millepachine, a novel chalcone with significant potential in oncology research. This document details the experimental protocols for its isolation and biological evaluation and presents key quantitative data in a structured format. Visual diagrams of its signaling pathway and experimental workflows are included to facilitate understanding.

Discovery and Sourcing

This compound was first isolated from the seeds of Millettia pachycarpa Benth (Leguminosae) by a research group at the State Key Laboratory of Biotherapy, West China Hospital, Sichuan University.[1] It is a novel chalcone compound characterized by a 2,2-dimethylbenzopyran motif, which contributes to its lipophilicity and ability to penetrate cell membranes.[1][2] The discovery of this compound was part of a broader screening program for anticancer compounds from medicinal plants.[2]

Isolation and Purification

While the seminal publication does not provide a detailed, step-by-step protocol for the initial isolation, the general methodology can be inferred from standard phytochemical extraction and purification techniques for chalcones. The process would logically follow the workflow outlined below.

Caption: General workflow for the isolation of this compound.

Experimental Protocols

1. Plant Material and Extraction:

-

Starting Material: Seeds of Millettia pachycarpa Benth.

-

Preparation: The dried seeds are ground into a fine powder to increase the surface area for solvent extraction.

-

Extraction: The powdered material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Fractionation and Purification:

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Column Chromatography: The fraction showing the most promising biological activity (in this case, the fraction containing this compound) is subjected to column chromatography over silica gel. A gradient elution system with a mixture of solvents (e.g., hexane and ethyl acetate) is used to separate the components.

-

Further Purification: Fractions containing this compound are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated this compound is then determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity and Mechanism of Action

This compound has demonstrated potent antiproliferative activity against a range of human cancer cell lines.[1] Its primary mechanisms of action involve the induction of cell cycle arrest at the G2/M phase and the triggering of apoptosis through the mitochondrial pathway.[1][3]

Antiproliferative Activity

The inhibitory effects of this compound on the proliferation of various cancer cell lines are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG2 | Hepatocarcinoma | 1.51 | [1] |

| SK-HEP-1 | Hepatocarcinoma | N/A | [1] |

| K562 | Leukemia | N/A | [4] |

| SK-OV-3 | Ovarian Cancer | N/A | [4] |

| HCT116 | Colon Cancer | N/A | [4] |

| HT29 | Colon Cancer | N/A | [4] |

| SW620 | Colon Cancer | N/A | [4] |

N/A: Data mentioned but specific values not provided in the abstract.

Mechanism of Action: G2/M Arrest and Apoptosis

This compound induces G2/M cell cycle arrest by inhibiting the activity of cyclin-dependent kinase 1 (CDK1).[1][3] This is achieved through several molecular events:

-

A decrease in the synthesis of cell division cycle 2 (cdc2).[1]

-

Accumulation of phosphorylated-Thr14 on cdc2.[1]

-

A decrease in phosphorylation at Thr161 of cdc2.[1]

-

Downregulation of cdc25C.[1]

-

Upregulation of checkpoint kinase 2 (Chk2) in response to DNA damage.[1]

Furthermore, this compound induces apoptosis via the ROS-mitochondrial apoptotic pathway.[1] This involves the generation of reactive oxygen species (ROS), an increased Bax/Bcl-2 ratio, the release of cytochrome c into the cytosol, and the activation of caspases 9 and 3.[1]

Caption: this compound's signaling pathway for G2/M arrest and apoptosis.

Tubulin Polymerization Inhibition

Subsequent studies have revealed that this compound and its derivatives also function as tubulin polymerization inhibitors.[5][6][7][8] They bind to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics, which further contributes to the G2/M phase cell-cycle arrest.[5][6][7][9] Interestingly, this compound binds to tubulin in an irreversible manner.[5][6]

In Vivo Antitumor Activity

In vivo studies using HepG2 tumor-bearing mice have confirmed the significant antitumor activity of this compound.[1] Intravenous administration of this compound at a dose of 20 mg/kg resulted in over 65% tumor inhibition.[1] This was notably more effective than the 47.57% tumor reduction observed with doxorubicin (5 mg/kg), and importantly, this compound treatment did not cause the cardiac damage associated with doxorubicin.[1]

Synthesis and Derivatives

The promising anticancer activity of this compound has prompted the synthesis of numerous derivatives to improve its potency and pharmacokinetic properties.[4][7][8][9][10][11] These efforts have led to the development of compounds with IC50 values in the low nanomolar range and improved bioavailability.[7][9] For instance, the hydrochloride salt of one derivative demonstrated a bioavailability of up to 47%.[7][9]

Conclusion

This compound is a novel, naturally occurring chalcone with potent in vitro and in vivo antitumor properties. Its multifaceted mechanism of action, targeting both cell cycle regulation via CDK1 inhibition and microtubule dynamics through tubulin binding, makes it a compelling lead compound for the development of new anticancer therapeutics. Further research into its derivatives is ongoing, with a focus on enhancing efficacy and overcoming drug resistance.[5][7][9]

References

- 1. This compound, a novel chalcone, induces G2/M arrest by inhibiting CDK1 activity and causing apoptosis via ROS-mitochondrial apoptotic pathway in human hepatocarcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Design, synthesis, and structure-activity relationship studies of novel this compound derivatives as potent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The compound this compound and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The compound this compound and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel this compound derivatives as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of this compound derivatives as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and biological evaluation of novel this compound derivative containing aminophosphonate ester species as novel anti-tubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, in vitro and in vivo evaluation of new hybrids of this compound and phenstatin as potent tubulin polymerization inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Millepachine's Interaction with the Colchicine-Binding Site: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular interactions between millepachine, a promising natural chalcone compound, and the colchicine-binding site of tubulin. It consolidates key quantitative data, details experimental methodologies for studying this interaction, and presents visual representations of the underlying mechanisms and experimental workflows.

Introduction to this compound and its Antitumor Potential

This compound is a chalcone-type small molecule originally isolated from the plant Millettia pachycarpa.[1][2] It has demonstrated significant antitumor activities both in vitro and in vivo, positioning it as a lead compound for the development of novel anticancer therapeutics.[3][4][5] Unlike many conventional tubulin-binding agents that are susceptible to multidrug resistance (MDR), this compound and its derivatives show potential in overcoming this critical challenge in cancer chemotherapy.[1] This guide focuses on the core mechanism of this compound's action: its direct and irreversible interaction with the colchicine-binding site on β-tubulin.[1][2]

Quantitative Analysis of this compound's Biological Activity

The potency of this compound and its synthetic derivatives, SKLB028 and SKLB050, has been evaluated across various cancer cell lines. The following tables summarize the key quantitative data, including half-maximal inhibitory concentrations (IC50) for cell proliferation and dissociation constants (Kd) for tubulin binding.

Table 1: IC50 Values of this compound and Derivatives Against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound (MIL) | HepG2 | Hepatocellular Carcinoma | 1.51 | [3][4][5] |

| This compound (MIL) | Various | Various | Low µM range | [6] |

| SKLB028 | Various | Various | Low nM range | [1] |

| SKLB050 | Various | Various | Low nM range | [1] |

| Compound 9e | Various | Various | 0.15 - 0.62 | [7] |

| Compound 5i | Various | Various | 0.018 - 0.045 | [8] |

Table 2: Tubulin Binding Affinity of this compound and Derivatives

| Compound | Kd (µM) | Reference |

| This compound (MIL) | 139.3 ± 34.76 | [6] |

| SKLB028 | 31.69 ± 5.26 | [6] |

| SKLB050 | 5.13 ± 0.62 | [6] |

| Colchicine | 11.03 ± 2.57 | [6] |

Molecular Interaction with the Colchicine-Binding Site

Biochemical and structural studies have unequivocally demonstrated that this compound directly and irreversibly binds to the colchicine-binding site on β-tubulin.[1][2] This binding pocket is located at the interface between the α- and β-tubulin monomers within the tubulin heterodimer.[1]

X-Ray Crystallography Insights

The crystal structure of the tubulin-millepachine complex (PDB code: 5YLJ) reveals that this compound occupies the same pocket as colchicine.[1] The interaction is primarily hydrophobic, with the A and B rings of this compound buried deep within the binding site.[1] Notably, no hydrogen bonds are formed between this compound and tubulin.[1]

Conformational Change upon Binding

A key finding from structural analysis is the conformational change of this compound upon binding to tubulin.[1][2] In its free form, this compound predominantly exists in an s-cis conformation.[1] However, when bound to the colchicine site, it adopts an s-trans conformation.[1][2] This conformational shift is believed to be crucial for its inhibitory activity. Further studies have shown that modifying this compound derivatives to favor the s-trans conformation enhances their tubulin inhibition activity.[1]

Mechanism of Action: From Tubulin Binding to Cell Cycle Arrest

The interaction of this compound with the colchicine-binding site initiates a cascade of cellular events that ultimately inhibit cancer cell proliferation.

Caption: this compound's mechanism of action leading to apoptosis.

This compound's binding to β-tubulin inhibits the polymerization of tubulin into microtubules.[1] This disruption of microtubule dynamics is critical for several cellular processes, most notably mitotic spindle formation during cell division.[1] The failure to form a functional mitotic spindle leads to cell cycle arrest in the G2/M phase.[1][2][3] Prolonged G2/M arrest ultimately triggers programmed cell death, or apoptosis, through various downstream signaling pathways.[3][4][5]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the interaction of this compound with the colchicine-binding site.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

-

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.

-

Protocol Outline:

-

Purified porcine tubulin (3 mg/mL) is incubated in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, and 10% glycerol) at 37°C.[1]

-

This compound or a control compound (e.g., colchicine as an inhibitor, paclitaxel as a promoter) is added to the tubulin solution at various concentrations.[1]

-

The absorbance at 340 nm is monitored over time (e.g., every 1 minute for 30 minutes) using a spectrophotometer.[1]

-

Inhibition of polymerization is observed as a decrease in the rate and extent of absorbance increase compared to the vehicle control.

-

Immunofluorescence Staining for Cellular Microtubule Integrity

This cell-based assay visualizes the effect of this compound on the microtubule network within cancer cells.

-

Principle: Fluorescently labeled antibodies against β-tubulin are used to stain the microtubule network, which can then be visualized by fluorescence microscopy.

-

Protocol Outline:

-

Cancer cells (e.g., HCT-8/V) are cultured on coverslips and treated with this compound (e.g., 1 µM), control compounds, or vehicle for a specified time (e.g., 16 hours).[1]

-

Cells are fixed with 4% paraformaldehyde, permeabilized (e.g., with Triton X-100), and blocked.

-

The cells are incubated with a primary antibody against β-tubulin, followed by a fluorescently labeled secondary antibody.

-

Nuclei are counterstained with DAPI.

-

The microtubule morphology is observed under a fluorescence microscope. Disruption of the microtubule network is indicative of tubulin polymerization inhibition.

-

Cell Cycle Analysis by Flow Cytometry

This assay quantifies the distribution of cells in different phases of the cell cycle following treatment with this compound.

-

Principle: The DNA content of cells is stained with a fluorescent dye (e.g., propidium iodide), and the fluorescence intensity of individual cells is measured by a flow cytometer. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase.

-

Protocol Outline:

-

Cancer cells (e.g., HepG2) are treated with various concentrations of this compound or vehicle for a specific duration (e.g., 24 hours).[3]

-

Cells are harvested, fixed in ethanol, and treated with RNase.

-

The cells are stained with propidium iodide.[3]

-

The DNA content is analyzed by flow cytometry. An accumulation of cells in the G2/M phase indicates cell cycle arrest at this stage.

-

X-ray Crystallography of the Tubulin-Millepachine Complex

This technique provides high-resolution structural information about the binding of this compound to tubulin.

-

Principle: X-ray diffraction patterns from a crystal of the tubulin-millepachine complex are used to determine the three-dimensional arrangement of atoms.

-

Protocol Outline:

-

Crystals of a tubulin complex (e.g., T2R–TTL complex) are grown.[1]

-

The crystals are soaked in a solution containing this compound to allow the compound to bind to the tubulin.[1]

-

X-ray diffraction data is collected from the soaked crystals.

-

The electron density map is calculated, and the structure of the tubulin-millepachine complex is solved and refined.

-

Caption: Experimental workflow for validating this compound's target.

Conclusion and Future Directions

This compound represents a new class of chalcone-type tubulin inhibitors that bind irreversibly to the colchicine-binding site.[1] Its mechanism of action, involving the inhibition of tubulin polymerization and subsequent G2/M cell cycle arrest, makes it a compelling candidate for further preclinical and clinical development. The unique conformational change upon binding and its potential to overcome multidrug resistance are particularly noteworthy. Future research should focus on optimizing the structure of this compound derivatives to enhance their binding affinity, selectivity, and pharmacokinetic properties. Further in vivo studies are also warranted to fully elucidate the therapeutic potential of this promising natural product.

References

- 1. The compound this compound and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The compound this compound and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a novel chalcone, induces G2/M arrest by inhibiting CDK1 activity and causing apoptosis via ROS-mitochondrial apoptotic pathway in human hepatocarcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of this compound derivatives as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, in vitro and in vivo evaluation of new hybrids of this compound and phenstatin as potent tubulin polymerization inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Millepachine Treatment in HepG2 Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Millepachine, a novel chalcone compound isolated from Millettia pachycarpa, has demonstrated significant anti-proliferative and pro-apoptotic effects in human hepatocarcinoma cell lines, particularly HepG2.[1][2] These application notes provide a comprehensive overview of the effects of this compound on HepG2 cells and detailed protocols for key experiments to assess its efficacy and mechanism of action. This compound induces G2/M cell cycle arrest and triggers apoptosis through a ROS-mitochondrial-dependent pathway, making it a compound of interest for liver cancer research and drug development.[1][2][3]

Mechanism of Action

This compound exerts its anti-tumor effects on HepG2 cells through a multi-faceted mechanism. It has been shown to inhibit tubulin polymerization by binding to the colchicine-binding site in β-tubulin.[4][5] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase.[1][2][6] The G2/M arrest is associated with the inhibition of cyclin-dependent kinase 1 (CDK1) activity, a key regulator of the G2/M transition.[2][6][7] this compound treatment leads to a decrease in the synthesis of cell division cycle 2 (cdc2) and downregulation of cdc25C, while upmodulating checkpoint kinase 2 (Chk2) in response to DNA damage.[2][6]

Furthermore, this compound induces apoptosis through the intrinsic mitochondrial pathway.[2][3][6] This is characterized by the generation of reactive oxygen species (ROS), an increased Bax/Bcl-2 ratio, the release of cytochrome c into the cytosol, and the activation of caspase-9 and caspase-3.[2][6][7] Studies have also indicated that this compound can act as a topoisomerase II inhibitor, leading to DNA strand breaks and activating the NF-κB pathway, which in this context, shows a pro-apoptotic function.[8]

Data Presentation

Table 1: Anti-proliferative Activity of this compound in HepG2 Cells

| Cell Line | IC50 Value (µM) | Assay | Exposure Time (h) | Reference |

| HepG2 | 1.51 | MTT | 48 | [2][6][9][10] |

| HepG2 | 1.57 | MTT | 48 | [1] |

| SK-HEP-1 | 2.13 | MTT | 48 | [1] |

| LO2 (normal hepatocyte) | >10 | MTT | 48 | [1] |

Table 2: Effect of this compound on Cell Cycle Distribution in HepG2 Cells (24h treatment)

| This compound Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

| 0 (Control) | 58.7 | 21.5 | 19.8 | [3] |

| 1.25 | 35.2 | 18.2 | 46.6 | [3] |

| 2.5 | 20.1 | 15.5 | 64.4 | [3] |

| 5.0 | 9.8 | 9.8 | 80.4 | [3] |

Table 3: Induction of Apoptosis by this compound in HepG2 Cells (48h treatment)

| This compound Concentration (µM) | % of Apoptotic Cells (Annexin V+) | Reference |

| 0 (Control) | 5.3 | [7] |

| 1.25 | 15.6 | [7] |

| 2.5 | 30.2 | [7] |

| 5.0 | 55.1 | [7] |

Experimental Protocols

HepG2 Cell Culture

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM)[11][12]

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

T-75 culture flasks

-

96-well, 12-well, and 6-well plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Maintain HepG2 cells in T-75 flasks with complete medium (DMEM/EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).[13]

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[12]

-

For subculturing, aspirate the medium and wash the cell monolayer with PBS.

-

Add Trypsin-EDTA solution and incubate for 5-7 minutes until cells detach.[12]

-

Neutralize trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments. A split ratio of 1:4 every 3 days is recommended.[12]

Cell Viability (MTT) Assay

Materials:

-

HepG2 cells

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[14]

-

Treat the cells with various concentrations of this compound (e.g., 0.625, 1.25, 2.5, 5, 10 µM) and a vehicle control (DMSO) for 48 hours.[1]

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[15]

-

Calculate cell viability as a percentage of the control.

Cell Cycle Analysis by Flow Cytometry

Materials:

-

HepG2 cells

-

Complete culture medium

-

This compound

-

6-well plates

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed HepG2 cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes in the dark at room temperature.[16]

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

Materials:

-

HepG2 cells

-

Complete culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed HepG2 cells in 6-well plates and treat with this compound for 48 hours.

-

Harvest both adherent and floating cells and wash with PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[17]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[18]

-

Incubate for 15 minutes at room temperature in the dark.[18]

-

Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within 1 hour.[17]

Western Blot Analysis

Materials:

-

HepG2 cells

-

Complete culture medium

-

This compound

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Cdk1, anti-cdc25C, anti-Chk2, anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-Caspase-9, anti-Cytochrome c, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Seed HepG2 cells and treat with this compound for the desired time (e.g., 24 or 48 hours).

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.[19]

-

Separate equal amounts of protein (30-60 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[20][21]

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[21]

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the protein bands using an ECL reagent and an imaging system.[19]

Visualizations

Caption: this compound's mechanism of action in HepG2 cells.

Caption: General experimental workflow for studying this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a novel chalcone, induces G2/M arrest by inhibiting CDK1 activity and causing apoptosis via ROS-mitochondrial apoptotic pathway in human hepatocarcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. The compound this compound and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a potential topoisomerase II inhibitor induces apoptosis via activation of NF-κB pathway in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. 2.3. HepG2 Cell Culture [bio-protocol.org]

- 12. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]

- 13. reprocell.com [reprocell.com]

- 14. esmed.org [esmed.org]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Genistein-triggered anticancer activity against liver cancer cell line HepG2 involves ROS generation, mitochondrial apoptosis, G2/M cell cycle arrest and inhibition of cell migrationand inhibition of cell migration [archivesofmedicalscience.com]